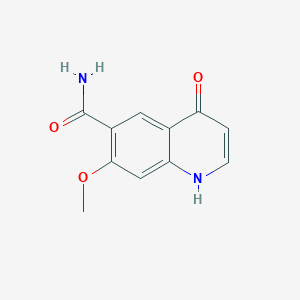

4-Hydroxy-7-methoxyquinoline-6-carboxamide

Description

Significance of the Quinoline (B57606) Core in Pharmaceutical Research

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of pharmaceuticals. Its structural features allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. The presence of the nitrogen atom and the planar aromatic system are key to its ability to engage in various intermolecular interactions, including hydrogen bonding, pi-pi stacking, and metal chelation.

This versatility has led to the development of numerous quinoline-based drugs with diverse therapeutic applications. These include antimalarials like chloroquine (B1663885) and quinine, antibacterial agents such as ciprofloxacin (B1669076) (a fluoroquinolone), and anticancer drugs like camptothecin (B557342) and topotecan. The quinoline nucleus serves as a versatile template for medicinal chemists, allowing for substitutions at various positions to modulate the compound's pharmacokinetic and pharmacodynamic properties. This adaptability has cemented the quinoline core as a critical pharmacophore in modern drug discovery.

Overview of 4-Hydroxy-7-methoxyquinoline-6-carboxamide within Contemporary Chemical Synthesis

Within the broader family of quinoline derivatives, this compound has garnered attention as a key intermediate in the synthesis of complex pharmaceutical compounds. This molecule possesses a quinoline core functionalized with a hydroxyl group at the 4-position, a methoxy (B1213986) group at the 7-position, and a carboxamide group at the 6-position. These functional groups provide multiple points for further chemical modification, making it a valuable building block in multi-step synthetic pathways.

Notably, this compound is a crucial precursor in the synthesis of Lenvatinib, an orally active multi-targeted tyrosine kinase inhibitor. Lenvatinib is used in the treatment of various cancers, and its synthesis relies on the availability of high-purity intermediates like this compound.

The synthesis of this compound itself is a subject of chemical research, with methodologies being developed to improve yield and purity. For instance, one patented method involves a nucleophilic substitution reaction with 4-amino-2-methoxybenzamide (B3153486) to form the quinoline ring system. google.com The subsequent step in the synthesis of Lenvatinib typically involves the chlorination of the hydroxyl group at the 4-position, transforming it into 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183), which then undergoes further reactions to yield the final drug substance.

Below are the key chemical properties of this compound, largely based on computed data from publicly available chemical databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H10N2O3 | PubChem nih.gov |

| Molecular Weight | 218.21 g/mol | PubChem nih.gov |

| IUPAC Name | 7-methoxy-4-oxo-1H-quinoline-6-carboxamide | PubChem nih.gov |

| CAS Number | 2110414-05-4 | Clearsynth clearsynth.com |

| XLogP3 | 0.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

While extensive experimental data on the physical properties of this compound, such as its melting point and solubility, are not widely reported in the available literature, its significance as a synthetic intermediate is well-established. Its role in the production of life-saving medications underscores the importance of ongoing research into the synthesis and characterization of such quinoline carboxamide derivatives.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-methoxy-4-oxo-1H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-8-6(4-7(10)11(12)15)9(14)2-3-13-8/h2-5H,1H3,(H2,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGIBJYMYHCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417724-81-3 | |

| Record name | 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417724813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIHYDRO-7-METHOXY-4-OXO-6-QUINOLINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26F8UDG8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Hydroxy 7 Methoxyquinoline 6 Carboxamide

Established Synthetic Pathways for Quinoline (B57606) Carboxamide Derivatives

The synthesis of quinoline carboxamide derivatives is not a monolithic process but rather a field characterized by several well-established pathways. These routes primarily focus on the construction of the fundamental quinoline ring system, which is later functionalized. The choice of a specific pathway often depends on the desired substitution pattern on the final molecule.

Nucleophilic substitution is a cornerstone reaction in quinoline chemistry. The pyridine (B92270) ring within the quinoline structure is electron-deficient, making it susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. researchgate.net Halogenated quinolines, especially those with halogens at the 2 and 4 positions, are highly reactive and readily undergo nucleophilic substitution. quimicaorganica.org This reactivity is fundamental for introducing a variety of functional groups. For instance, a chloro-substituted quinoline can be reacted with an appropriate amine to form an aminoquinoline derivative, a key step in building more complex structures. mdpi.com The mechanism typically proceeds through an addition-elimination pathway, where the stability of the intermediate is crucial. quimicaorganica.org

Cyclization reactions are the most common methods for constructing the quinoline core from acyclic precursors. Several classic named reactions are employed, each offering a different approach to ring formation. researchgate.netpharmaguideline.com

Skraup Synthesis: This is a commercial method involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally oxidation to form the quinoline ring. pharmaguideline.comuop.edu.pk

Friedlander Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, typically in the presence of a base. pharmaguideline.comuop.edu.pk It is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Combes Synthesis: This reaction forms 2,4-disubstituted quinolines by condensing an aniline with a β-diketone, followed by acid-catalyzed cyclization. pharmaguideline.comiipseries.org

Pfitzinger Reaction: Isatin is reacted with a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids. pharmaguideline.comiipseries.org These carboxylic acids can then be converted into carboxamides. nih.gov

Vilsmeier-Haack Reaction: This reaction can be used on acetanilides to produce 2-chloroquinoline-3-carbaldehydes. rsc.orglookchem.com The resulting aldehyde can be oxidized to a carboxylic acid, which is then coupled with an amine to form the desired carboxamide derivative. researchgate.netlookchem.com

A patent for the synthesis of the related compound 4-hydroxy-7-methoxyquinoline (B63709) describes a process involving the reflux of trimethyl orthoformate and isopropylidene malonate, followed by the addition of 3-methoxyaniline and a subsequent cyclization step at high temperature in diphenyl ether. google.com

| Synthetic Method | Precursors | Key Reagents/Conditions | Primary Product |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Quinoline |

| Friedlander Synthesis | o-aminobenzaldehyde/ketone, Compound with α-methylene group | Base (e.g., NaOH) | Substituted Quinoline |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Strong Base (e.g., KOH) | Quinoline-4-carboxylic acid |

| Vilsmeier-Haack Reaction | Acetanilide | POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde |

Optimization of Reaction Conditions and Process Parameters

Achieving high yields and purity in the synthesis of 4-hydroxy-7-methoxyquinoline-6-carboxamide requires careful optimization of various reaction parameters. The interplay between solvents, temperature, and catalysts is critical to controlling the reaction pathway and kinetics.

The choice of solvent can significantly influence reaction outcomes. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are often effective, while protic solvents such as ethanol (B145695) can sometimes inhibit reactions. acs.orgrsc.org For instance, in certain syntheses, DMSO has been shown to be the most effective solvent, providing higher yields compared to DMF or 1,4-dioxane. acs.org

Temperature is another critical parameter that must be precisely controlled. Many cyclization and substitution reactions require heating or reflux to proceed at a reasonable rate. mdpi.comnih.gov For example, the Vilsmeier-Haack reaction is typically carried out at elevated temperatures (80–90 °C). rsc.org Conversely, low temperatures may be necessary during certain steps, like the addition of reagents, to control exothermic processes or prevent side reactions. iust.ac.ir The temperature can also dictate the regioselectivity of a reaction; the sulphonation of quinoline yields different isomers depending on whether the reaction is conducted at 220°C or 300°C. researchgate.net

Catalysts play a pivotal role in many synthetic steps, influencing both the rate and selectivity of the reaction.

Acid/Base Catalysis: Strong acids like sulfuric acid are essential for classic cyclization reactions such as the Skraup and Combes syntheses. iipseries.org Bases like potassium hydroxide (B78521) are used in the Pfitzinger reaction. iipseries.org

Metal Catalysis: Modern synthetic methods often employ metal catalysts. Copper salts, such as Cu(OAc)₂, have been used to mediate C-N bond formation in the synthesis of carboxamide derivatives. acs.org Palladium catalysts are used for cross-coupling reactions to build complex quinoline structures. acs.org

Other Reagents: Reagents like phosphorus oxychloride (POCl₃) are not only used as chlorinating agents but also act as catalysts in cyclodehydration reactions. mdpi.comiust.ac.ir

The optimization of catalyst loading, choice of ligands (in metal catalysis), and reaction time are all crucial for maximizing yield and minimizing byproducts. rsc.org The table below illustrates an example of how reaction conditions can be optimized for a quinoline synthesis modeled on the Doebner reaction.

| Entry | Acid Catalyst | Solvent | Temperature | Yield (%) |

| 1 | -- | EtOH | Reflux | 15 |

| 2 | H₂NSO₃H | H₂O | 100 °C | Low Yield |

| 3 | BF₃·THF | MeCN | 80 °C | 80 |

| 4 | BF₃·Et₂O | MeCN | 80 °C | 78 |

Data adapted from a study on the Doebner reaction. nih.gov

Scalability and Industrial Feasibility of Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges. The industrial feasibility of synthesizing this compound depends on factors such as cost, safety, and robustness of the process.

The Skraup synthesis, while a classic method, is known to be highly exothermic and can become violent, requiring the addition of moderators like ferrous sulfate (B86663) for safer operation on a larger scale. uop.edu.pk This highlights the importance of thermal management and process safety in industrial applications.

Role of 4 Hydroxy 7 Methoxyquinoline 6 Carboxamide As a Key Synthetic Intermediate

Precursor in the Synthesis of Lenvatinib and its Analogues

The most prominent and well-documented role of 4-Hydroxy-7-methoxyquinoline-6-carboxamide is as a key intermediate in the synthesis of Lenvatinib, an orally active, multiple receptor tyrosine kinase (RTK) inhibitor. google.comanaxlab.com Lenvatinib is used in the treatment of various cancers, and its synthesis is a complex process where the integrity of the quinoline (B57606) core, derived from this intermediate, is crucial.

The synthetic pathway to Lenvatinib utilizes this compound in a critical early step. The hydroxyl group at the 4-position is a reactive site that is typically converted to a chloro group through a chlorination reaction. mdpi.com This transformation is a key step because it turns the relatively unreactive hydroxyl group into a good leaving group (chloride), facilitating the subsequent crucial ether linkage reaction.

A common method for this chlorination involves treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine (B128534) in a suitable solvent like acetonitrile (B52724). mdpi.com This reaction yields 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183), the direct precursor to the next stage of Lenvatinib synthesis. mdpi.comnih.gov

The resulting 4-chloro-7-methoxyquinoline-6-carboxamide is then coupled with the other major fragment of the Lenvatinib molecule, typically a substituted phenol, to form the diaryl ether bond that characterizes the drug's structure. nih.govclearsynth.com The rest of the synthesis involves modifications to this coupled product to arrive at the final Lenvatinib molecule. clearsynth.com

Below is a table summarizing the initial step in the conversion of the parent compound towards Lenvatinib.

| Reactant | Reagents | Product | Significance |

| This compound | Phosphorus oxychloride (POCl₃), Triethylamine | 4-Chloro-7-methoxyquinoline-6-carboxamide | Activation of the 4-position for subsequent nucleophilic aromatic substitution (ether formation). mdpi.com |

The compound is also identified as "Lenvatinib Impurity Q," which further underscores its integral relationship with the final drug product, as trace amounts of unreacted starting material can be present in the synthesis process. anaxlab.com

Building Block for Novel Quinoline Derivatives with Modified Pharmacophores

While the role of this compound as a Lenvatinib precursor is extensively documented, its application as a versatile building block for creating diverse libraries of novel quinoline derivatives is not widely reported in publicly available scientific literature.

Theoretically, the structure of this compound presents several opportunities for pharmacophore modification to generate new chemical entities. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The key functional groups on the quinoline ring—the hydroxyl, methoxy (B1213986), and carboxamide groups—could serve as handles for synthetic modification.

Potential, though currently unpublished, modifications could include:

Derivatization of the 4-hydroxyl group: Beyond chlorination, this group could be converted into various ethers or esters to explore structure-activity relationships (SAR).

Modification of the 6-carboxamide: The amide could be hydrolyzed to a carboxylic acid, which could then be coupled with a wide range of amines to generate a library of new amides.

Alterations at the 7-methoxy position: Demethylation to a hydroxyl group would provide another site for derivatization.

Despite these theoretical possibilities, the current body of research focuses almost exclusively on its utility in the established synthesis of Lenvatinib. google.comanaxlab.commdpi.com Therefore, its role as a dedicated intermediate for this specific, high-value therapeutic appears to be its primary and defining function in medicinal chemistry to date.

Structure Activity Relationship Sar Investigations of Quinoline Carboxamide Derivatives

Conformational Analysis and Ligand Design Principles

The design of quinoline-carboxamide derivatives as biologically active agents is deeply rooted in understanding their conformational properties and establishing robust ligand design principles. Iterative cycles of drug design, synthesis, and biological evaluation are often employed to optimize these compounds. acs.org A primary goal in the initial stages of ligand design is often the improvement of physicochemical properties, such as reducing lipophilicity, which can influence solubility and metabolic stability. acs.org

Conformational flexibility or rigidity plays a crucial role in a ligand's ability to adopt an optimal orientation for binding to its biological target. For instance, in some quinoline-4-carboxamide series, introducing a conformationally restricted bridge in the amide substituent was found to be detrimental to potency, suggesting that the ability of certain groups to rotate freely is essential for activity. acs.org Conversely, reducing the flexibility of a linker chain in other derivatives by shortening its length can sometimes be tolerated without a significant loss of activity. acs.org Ligand-based drug design can be enhanced by evaluating the structural and electrostatic properties of ligands in relation to their activity, often through methods like comparative molecular field analysis (CoMFA). mdpi.com

Impact of Substituent Modifications on Molecular Interactions

Modifying substituents at key positions on the quinoline-carboxamide scaffold is a fundamental strategy for exploring and optimizing molecular interactions with biological targets. nih.gov These modifications can significantly affect a compound's potency, selectivity, and pharmacokinetic profile.

For example, in a series of quinoline-4-carboxamides developed as antimalarial agents, initial modifications focused on the R¹ and R² substituents to improve physicochemical properties. acs.org The replacement of a cyclic amine with a dimethylamine (B145610) group or the introduction of longer linker lengths at the carboxamide moiety led to a drop in potency. acs.org However, specific ethyl-linked pyrrolidine (B122466) substituents on the amide demonstrated a favorable balance of lipophilicity, activity, and metabolic stability. acs.org

In another study focusing on N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, attaching different chemical motifs to the carboxamide side chain had a pronounced effect on antiproliferative activity. mdpi.com Tailoring the side chain with a pyridine-4-yl group induced activity, suggesting that hydrogen bonding or ionic interactions were critical for the compound's interaction with its target, PI3Kα. mdpi.com The activity of a pyridine-3-yl analogue affirmed the importance of the nitrogen's position within the pyridine (B92270) ring for optimal inhibitory activity. mdpi.com Furthermore, the activity of derivatives with para-substituted trifluoromethyl (p-CF₃) and methyl (p-CH₃) groups on the N-phenyl ring indicated that hydrogen bonding plays a key role in the ligand/protein interaction at this position. mdpi.com

The table below illustrates how specific substituent modifications on a generalized quinoline-carboxamide core can influence biological activity.

| Modification Position | Substituent | Observed Impact on Activity | Reference |

| Carboxamide Side Chain | Introduction of longer linkers | Decrease in potency | acs.org |

| Carboxamide Side Chain | Replacement of cyclic amine with dimethylamine | Decrease in potency | acs.org |

| Carboxamide Side Chain | Addition of pyridine-4-yl moiety | Induces antiproliferative activity | mdpi.com |

| N-phenyl ring (para) | Addition of -OCH₃ or -CH₃ groups | Induces antiproliferative activity | mdpi.com |

| Linker at R³ | Extension from three to four carbons | 17-fold improvement in antiplasmodial activity | acs.org |

Derivation of SAR from Related 4-Oxyquinoline Analogues

The 4-hydroxyquinoline (B1666331) scaffold of the title compound exists in tautomeric equilibrium with its 4-oxo (4-quinolone) form. Therefore, the extensive research on 4-quinolone-carboxamide derivatives provides valuable insights into the SAR of 4-hydroxyquinoline-carboxamides. The introduction of a carbonyl group into the quinoline (B57606) ring to generate a quinolone ring is known to result in promising biological properties. nih.gov

Studies on various quinoline and quinolone carboxamides have revealed key positions for modification to enhance anticancer potency. nih.gov For instance, in a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, the electronic properties of substituents on the N-phenyl ring were critical. mdpi.com Attaching a p-chloro substituent to a benzoic acid moiety on the carboxamide side chain provoked activity, suggesting a favored conformation mediated by an intramolecular hydrogen bond. mdpi.com This highlights the importance of both the substituent itself and the conformational control it imparts on the molecule. The systematic modification of related heterocyclic scaffolds, such as 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides, which evolved from 4-quinolone structures, further underscores the design strategy of exploring various substituents on the amide group and other positions to improve affinity and selectivity for specific targets. mdpi.com

Computational Modeling and Molecular Docking Studies

Computational methods are indispensable tools for investigating the structure-activity relationships of quinoline-carboxamide derivatives. Molecular docking, in particular, is frequently used to predict the binding modes and affinities of these compounds within the active sites of their target proteins. researchgate.netnih.gov

For example, induced-fit docking (IFD) studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides showed that these derivatives occupy the binding site of the PI3Kα enzyme and engage with key amino acid residues. mdpi.com Such studies can rationalize the observed biological activities; for instance, the activity of a p-methoxy substituted derivative was explained by the oxygen atom placing the methyl group deeper into a hydrophobic pocket of the binding site. mdpi.com

In other research, molecular docking was used to evaluate newly designed quinoline derivatives as potential inhibitors of HIV reverse transcriptase and other targets. nih.gov These studies often reveal crucial interactions, such as hydrophobic interactions and hydrogen bonds with specific residues like LYS 101 and TRP229 in the allosteric site of HIV-RT. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique used to develop mathematical models that correlate the chemical structures of quinoline derivatives with their biological activity. mdpi.comnih.gov These models, often built using machine learning algorithms, can predict the activity of novel compounds before their synthesis, thereby guiding the design of more potent molecules. nih.gov

Molecular Mechanisms and Preclinical Biological Activities of Quinoline Carboxamide Analogues

Angiokinase Inhibition Profiles

Comprehensive searches of scientific databases and chemical literature yield no specific data on the angiokinase inhibition profile for 4-Hydroxy-7-methoxyquinoline-6-carboxamide. This compound serves as a foundational structure for multi-kinase inhibitors, but its intrinsic activity against these enzymes is not documented in available research.

Modulation of Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

There is no available scientific literature that details the specific modulatory effects of this compound on Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

Interference with Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) Pathways

Direct studies investigating the interference of this compound with Fibroblast Growth Factor Receptor (FGFR) or Platelet-Derived Growth Factor Receptor (PDGFR) pathways have not been published. Its derivatives, however, are often designed to target these specific pathways. nih.govnih.govresearchgate.net

Antineoplastic Efficacy in In Vitro Cellular Models

Specific studies detailing the antineoplastic efficacy of this compound in in vitro cellular models are not found in the reviewed scientific literature. Research has focused on the more potent derivatives rather than this precursor molecule.

Inhibition of Cellular Proliferation and Viability

Data from in vitro assays measuring the direct inhibition of cellular proliferation and viability by this compound against cancer cell lines are not available.

Investigations into Apoptosis Induction and Cell Cycle Arrest

There are no published investigations into whether this compound induces apoptosis or causes cell cycle arrest in cancer cell lines.

Efficacy in In Vivo Preclinical Tumor Xenograft Models

No studies documenting the efficacy of this compound in in vivo preclinical tumor xenograft models are present in the public domain. Research into in vivo anticancer activity has been conducted on its more complex derivatives. nih.govnih.govresearchgate.net

Exploration of Antimicrobial Properties of Quinoline (B57606) Derivatives

The antimicrobial potential of quinoline derivatives has been extensively investigated, revealing that their activity is highly tunable through synthetic modifications of the core structure. medcraveonline.com The introduction of a carboxamide linkage at various positions on the quinoline framework has been shown to be an effective strategy for developing compounds with significant biological properties. Research has demonstrated that the nature and position of substituents on the quinoline skeleton play a crucial role in determining the antimicrobial efficacy of these compounds. researchgate.net

A study by Shivaraj et al. (2013) involved the synthesis of a series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides. researchgate.net These compounds were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that several of the synthesized compounds were active against these microorganisms, highlighting the potential of the quinoline-carboxamide scaffold in developing new antibacterial agents. researchgate.net

In another study, Narayan et al. (2016) synthesized twenty novel quinoline carboxamide analogues and evaluated their antimicrobial activity. manipal.edu Their findings revealed that several compounds exhibited promising activity against Aeromonas and Enterococcus species. Specifically, compounds designated as 1a, 1b, and 1k to 1o were active against Aeromonas, while compounds 1f to 1q, 1s, and 1t showed activity against Enterococcus. manipal.edu

Further research into amino acid derivatives of quinolines has also shown promise. A study on new amino acid derivatives of 2-oxoquinolines demonstrated that most of the synthesized compounds exhibited potent or equipotent inhibitory action against various tested bacteria when compared to their corresponding esters. bohrium.com For instance, one compound was identified as the most potent against the tested bacterial strains. bohrium.com

The following table summarizes the antimicrobial activities of some quinoline-carboxamide derivatives from the literature, providing an insight into the potential efficacy of this class of compounds.

| Compound ID | Target Microorganism | Activity/MIC Value | Reference |

| Quinoline-6-carboxamides | Escherichia coli | Active | researchgate.net |

| Staphylococcus aureus | Active | researchgate.net | |

| Compound 1a, 1b, 1k-1o | Aeromonas | Promising Activity | manipal.edu |

| Compound 1f-1q, 1s, 1t | Enterococcus species | Active | manipal.edu |

| Amino acid derivative 3a | Various bacterial strains | Most potent of series | bohrium.com |

| Amino acid derivative 3e | S. aureus | Lowest MIC of series | bohrium.com |

Target Identification and Molecular Interaction Profiling

The antimicrobial mechanism of quinoline derivatives is often attributed to the inhibition of essential bacterial enzymes, thereby disrupting critical cellular processes. semanticscholar.org For many quinolone-based antibacterial agents, the primary targets are DNA gyrase and topoisomerase IV, two type II topoisomerase enzymes that are crucial for bacterial DNA replication, repair, and recombination. semanticscholar.orgacs.org Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death. nih.gov

Molecular docking studies have been instrumental in elucidating the potential binding interactions between quinoline-carboxamide derivatives and their bacterial targets. These computational studies suggest that the antimicrobial potency of these analogues could be due to their favorable binding at the fluoroquinolone binding site on the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase IV. bohrium.com

A study on novel amino acid derivatives of quinolines employed molecular docking and simulation to predict the interactions with these putative bacterial target enzymes. bohrium.comsemanticscholar.org The results indicated that the compounds could bind to the active sites of DNA gyrase and topoisomerase IV, suggesting a mechanism of action consistent with that of fluoroquinolone antibiotics. bohrium.com

Furthermore, research on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified a novel and potent inhibitor of the bacterial DNA gyrase subunit B (GyrB). nih.gov This finding is significant as GyrB, with its ATPase activity, represents a promising but underexploited target for new antibiotics. acs.orgnih.gov The study demonstrated that these compounds inhibit GyrB, offering a distinct mechanism from the fluoroquinolones which target the catalytic subunits. acs.orgnih.gov

The interaction of these compounds with their targets involves a network of molecular bonds. For instance, docking studies of fluoroquinolone derivatives with topoisomerase II DNA gyrase have been performed to understand the binding site interactions. nih.gov Similarly, the binding interactions of novel thienopyridine-quinolines with DNA gyrase have been investigated, with some compounds showing potent inhibitory activity. nih.gov

The following table details the potential molecular targets and key interacting residues for some quinoline-carboxamide analogues based on molecular docking studies.

| Compound Class | Potential Target | Key Interactions/Binding Site | Reference |

| Amino acid derivatives of quinolines | DNA gyrase (GyrA subunit) | Fluoroquinolone binding site | bohrium.comsemanticscholar.org |

| Topoisomerase IV (ParC subunit) | Fluoroquinolone binding site | bohrium.comsemanticscholar.org | |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA gyrase (GyrB subunit) | ATPase domain | nih.gov |

| Fluoroquinolone derivatives | Topoisomerase II DNA gyrase | Active site | nih.gov |

| Thienopyridine carboxamides | E. coli DNA gyrase | Active site | nih.gov |

Analytical Characterization and Purity Assessment of Quinoline Carboxamide Compounds

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-Hydroxy-7-methoxyquinoline-6-carboxamide. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would correspond to the aromatic protons on the quinoline (B57606) ring, the methoxy (B1213986) group protons, the amide protons, and the hydroxyl proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Each carbon atom in the quinoline core, the methoxy group, and the carboxamide function would give rise to a specific signal.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, further confirming the structural assignment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 100 - 150 |

| Methoxy (-OCH₃) | ~3.9 | ~56 |

| Amide (-CONH₂) | 7.5 - 8.0 (broad) | ~168 |

| Hydroxyl (-OH) | Variable (broad) | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. This table represents expected ranges.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and can provide information about its elemental composition. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. The expected molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound (C₁₁H₁₀N₂O₃), which is approximately 218.21 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

|---|---|---|

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | m/z 219.0764 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. These include stretching vibrations for the O-H (hydroxyl), N-H (amide), C=O (amide), and C-O (methoxy) bonds, as well as aromatic C-H and C=C stretching.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Amide (-NH₂) | N-H stretch | 3100-3500 |

| Amide C=O | C=O stretch | 1640-1680 |

| Aromatic Ring | C=C stretch | 1450-1600 |

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a suitable solvent like methanol (B129727) or ethanol (B145695), would show absorption maxima corresponding to the electronic transitions within the quinoline chromophore. The position and intensity of these bands are characteristic of the conjugated system.

Chromatographic Techniques for Compound Purity and Identification

Chromatographic methods are essential for assessing the purity of this compound and for identifying any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A validated HPLC method would be employed to determine the purity of this compound. This typically involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would elute at a specific retention time, and its purity would be determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than HPLC. This results in faster analysis times, improved resolution, and greater sensitivity. A UPLC method would offer a more efficient way to assess the purity of this compound, allowing for the detection of even trace-level impurities in a shorter timeframe. The principles of separation and detection are similar to HPLC but with enhanced performance.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-Hydroxy-7-methoxyquinoline-6-carboxamide with high purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like anthranilic acid derivatives or substituted quinolines. Key steps include:

- Core Formation : Cyclization of intermediates under acidic or basic conditions (e.g., using polyphosphoric acid or NaOH/EtOH) to form the quinoline backbone .

- Functionalization : Introduction of the hydroxy and methoxy groups via nucleophilic substitution or oxidation-reduction reactions. For example, methoxy groups are often introduced using methylating agents like methyl iodide .

- Purification : Post-synthesis, HPLC (>95% purity) is recommended for quality control. Adjust mobile phase ratios (e.g., acetonitrile/water with 0.1% formic acid) to resolve polar impurities .

Q. How should researchers characterize the compound’s structural integrity?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns (e.g., NMR for methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (218.21 g/mol) via ESI-MS or HRMS .

- X-ray Crystallography : Optional for absolute configuration determination, though limited by crystal growth challenges for quinoline derivatives .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer :

- Short-Term : Store neat samples at room temperature (RT) in airtight, light-protected containers. Avoid moisture to prevent hydrolysis of the carboxamide group .

- Long-Term : For solutions, use anhydrous DMSO or DMF as solvents and store at –20°C. Re-test solubility after 6 months via NMR to detect degradation (e.g., methoxy demethylation or quinoline ring oxidation) .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the methoxy group at position 7?

- Methodological Answer :

- Demethylation : Use BBr₃ in dichloromethane to convert the methoxy group (–OCH₃) to a hydroxy group (–OH), enabling further functionalization (e.g., sulfonation) .

- Oxidation : Treat with KMnO₄ under acidic conditions to generate quinone intermediates, useful for redox-active drug design .

- Contradictions : Some studies report incomplete demethylation due to steric hindrance from the adjacent carboxamide group. Optimize reaction time (12–24 hours) and monitor via TLC .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

- Methodological Answer :

- Assay Design : Standardize cell lines (e.g., HepG2 for liver cancer vs. HEK293 for toxicity) and MIC protocols (e.g., broth microdilution for bacterial strains) to reduce variability .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-Chloro-7-methoxyquinoline-6-carboxamide vs. the target compound) to identify critical substituents. For example, replacing –OH with –Cl may enhance lipophilicity and bacterial membrane penetration .

Q. What strategies mitigate instability of the hydroxy group during in vitro assays?

- Methodological Answer :

- Protecting Groups : Temporarily replace –OH with acetyl (–OAc) or tert-butyldimethylsilyl (–OTBS) groups during synthesis. Deprotect post-assay using mild acids (e.g., TFA) .

- pH Buffering : Maintain physiological pH (7.4) in assay media to prevent deprotonation and oxidative degradation .

Q. How can computational modeling guide SAR studies for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., DNA gyrase for antimicrobial activity). Validate with mutagenesis studies .

- QM/MM Calculations : Analyze electron density around the methoxy group to predict sites for electrophilic substitution. Correlate with experimental reaction yields .

Q. What are the challenges in developing HPLC methods for quantifying trace impurities?

- Methodological Answer :

- Column Selection : Use C18 columns with 3 µm particle size for high resolution.

- Gradient Optimization : Start with 10% acetonitrile (0.1% TFA) to 90% over 30 minutes. Detect impurities at 254 nm (quinoline UV absorption) .

- Validation : Perform spike-and-recovery tests with synthetic impurities (e.g., 4-Chloro analogs ) to confirm method accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.